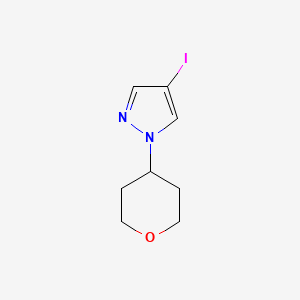![molecular formula C14H26N2O6 B6147312 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 496974-25-5](/img/no-structure.png)
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of propanoic acid, with two amino groups that are protected by tert-butoxycarbonyl (BOC) groups . BOC is a common protecting group used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The compound has two BOC-protected amino groups attached to a propanoic acid backbone . The BOC groups can be represented as (C(CH3)3)2O, and the propanoic acid backbone as C3H5O2 .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, BOC-protected amines are generally stable under a wide range of reaction conditions. They can be deprotected using strong acids such as trifluoroacetic acid .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a solid at room temperature . .Scientific Research Applications
- Additionally, Boc-protected amino acids are essential for creating ionic liquids used in dipeptide synthesis .
- The 3-amino group of Boc-amino-methyl-propanoic acid is often utilized for attaching tag moieties. These tags can include fluorescent dyes, quenchers, or biotin. Researchers use these labeled compounds to study protein interactions, cellular processes, and drug delivery .
Peptide Synthesis and Amino Acid Derivatives
Tagging and Labeling
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.
Mode of Action
The compound, being a derivative of amino acids, likely interacts with its targets through the formation of peptide bonds. The Boc group serves as a protective group for the amino group during peptide synthesis . This allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to peptide synthesis. The Boc group is typically removed in the final stages of peptide synthesis, allowing the amino group to participate in peptide bond formation . The exact pathways and their downstream effects would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
They can be metabolized by various enzymes and excreted in the urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its reactivity during peptide synthesis . Additionally, the presence of other reactive groups can lead to side reactions .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid' involves the protection of the carboxylic acid group followed by the addition of the amino group. The protected amino acid is then deprotected to obtain the final product.", "Starting Materials": [ "2-methylpropanoic acid", "tert-butyl chloroformate", "ammonia", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of carboxylic acid group - 2-methylpropanoic acid is treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form the tert-butyl ester.", "Step 2: Protection of amino group - Ammonia is reacted with tert-butyl chloroformate in dichloromethane to form the tert-butyl carbamate.", "Step 3: Coupling reaction - The tert-butyl ester and tert-butyl carbamate are coupled using triethylamine in dichloromethane to form the protected amino acid.", "Step 4: Deprotection of amino group - The protected amino acid is treated with methanol and sodium hydroxide to remove the tert-butyl carbamate protecting group and obtain the final product." ] } | |
CAS RN |
496974-25-5 |
Product Name |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
Molecular Formula |
C14H26N2O6 |
Molecular Weight |
318.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



